tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Overview
Description
tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method includes the use of tert-butyl N-hydroxycarbamate, which undergoes O-alkylation with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the use of palladium-catalyzed amidation of aryl halides with tert-butyl carbamate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: It finds applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by undergoing hydrolysis to release active species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and tert-butyl carbamates, such as:
- tert-Butyl N-[1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate
- tert-Butyl N-[1-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamate
Uniqueness
tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with an oxadiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7-12-10-5-14-7)11-8(13)15-9(2,3)4/h5-6H,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVTKJYPIONEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CO1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186487 | |
Record name | 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219838-72-8 | |
Record name | 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219838-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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